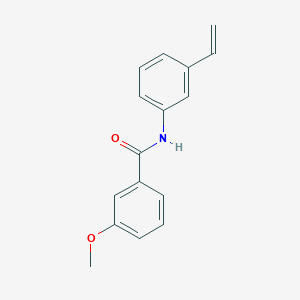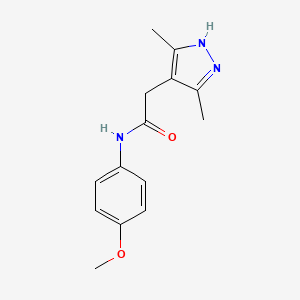![molecular formula C19H25N3OS B5224037 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide, also known as MPPT, is a synthetic compound with potential use in scientific research. MPPT has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in multiple fields. In
作用机制
The exact mechanism of action of 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is still being investigated, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and stress responses, which may explain 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide's anxiolytic effects. 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to increase levels of dopamine and norepinephrine in the brain, which may explain its potential use in treating depression and addiction.
Biochemical and Physiological Effects:
3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to reduce inflammation in the brain and increase the expression of certain genes involved in neuroprotection. 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.
实验室实验的优点和局限性
3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has several advantages for use in lab experiments. It is stable, easy to synthesize, and has been shown to have consistent effects across multiple animal models. However, there are also limitations to its use. 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is not currently approved for use in humans, which limits its potential clinical applications. Additionally, the exact dosing and administration methods for 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide are still being investigated, which may make it difficult to compare results across different studies.
未来方向
There are several possible future directions for research on 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide. One potential area of study is its potential use in treating post-traumatic stress disorder (PTSD). 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been shown to reduce anxiety and stress responses, which may be beneficial in treating PTSD. Additionally, 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide's effects on inflammation and neuroprotection may make it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide and its potential use in treating addiction and depression.
合成方法
3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 2-methyl-1,3-thiazole with formaldehyde to form 2-methyl-1,3-thiazol-5-ylmethyl alcohol. This intermediate is then reacted with N-phenylpropanamide and piperidine in the presence of a catalyst to form 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide. The final product is purified using standard techniques such as recrystallization or column chromatography.
科学研究应用
3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has potential use in a variety of scientific research fields. It has been shown to have anxiolytic effects in animal models, making it of interest to researchers studying anxiety disorders. 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rodents. Additionally, 3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been explored for its potential use in treating depression, as it has been shown to increase levels of certain neurotransmitters in the brain.
属性
IUPAC Name |
3-[1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-20-13-18(24-15)14-22-11-9-16(10-12-22)7-8-19(23)21-17-5-3-2-4-6-17/h2-6,13,16H,7-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSVMFGWGPOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5223956.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5223960.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5223969.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)


![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)